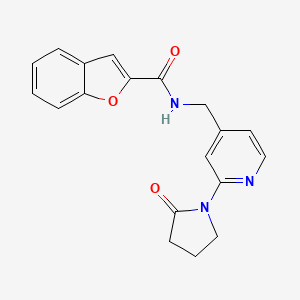

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)méthyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidinone ring, a pyridine ring, and a benzofuran ring . Pyrrolidinones are a class of compounds that have been widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Pyridines and benzofurans are also common structures in medicinal chemistry, known for their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone and pyridine rings, and the attachment of these rings to the benzofuran . The exact synthetic route would depend on the starting materials and the specific conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone, pyridine, and benzofuran rings . The pyrrolidinone ring is a five-membered ring with a nitrogen atom and a carbonyl group . The pyridine ring is a six-membered ring with a nitrogen atom, and the benzofuran is a fused five- and six-membered ring with an oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . For example, the pyrrolidinone ring might undergo reactions at the carbonyl group, such as reduction or condensation . The pyridine ring might undergo reactions such as substitution or addition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar pyrrolidinone and pyridine rings might make this compound more soluble in polar solvents . The presence of the aromatic benzofuran ring might contribute to its UV-visible absorption spectrum .

Applications De Recherche Scientifique

Découverte de médicaments

Le composé fait partie de la classe des composés pyrrolidines, largement utilisés par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . Le cycle pyrrolidine est un échafaudage polyvalent pour de nouveaux composés biologiquement actifs .

Traitement des troubles du système nerveux central et cérébrovasculaires

Les dérivés de la 2-(2-oxopyrrolidin-1-yl)acétamide, tels que le composé en question, sont connus pour leurs effets psychotropes et cérébroprotecteurs . Ils sont largement utilisés pour le traitement des troubles du système nerveux central et cérébrovasculaires .

Développement de nouvelles procédures efficaces en laboratoire et à grande échelle

La synthèse de la 2-(2-oxopyrrolidin-1-yl)acétamide substituée est un problème d'actualité. Les méthodes connues pour la synthèse de dérivés de la 2-(2-oxopyrrolidin-1-yl)acétamide sont généralement basées sur l'alkylation des pyrrolidin-2-ones .

Activité immunosuppressive

Certains dérivés du composé ont montré une activité immunosuppressive élevée . Ces derniers peuvent être étudiés comme composés de tête dans le développement d'agents immunosuppresseurs .

Activité anticancéreuse

Des recherches sont en cours sur l'activité anticancéreuse des N-aryl-N'-(2-oxopyrrolidin-1-yl)acétamides .

Synthèse chémodivergente

Le composé peut être utilisé en synthèse chémodivergente, une méthode qui permet la création efficace de structures moléculaires diverses à partir de précurseurs communs .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidinone ring in the compound is known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, potentially affecting neurological processes . Additionally, the pyridine ring can bind to metal ions, which may modulate the activity of metalloenzymes . The benzofuran moiety is known for its ability to interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, the compound’s interaction with metabolic enzymes can alter cellular metabolism, potentially impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, thereby affecting biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biological activities, potentially altering the compound’s overall effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed changes in cellular functions, such as altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels . These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of cells . Additionally, the compound’s effects on metabolic pathways can impact cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . This distribution can influence the compound’s localization and accumulation within cells, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Propriétés

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18-6-3-9-22(18)17-10-13(7-8-20-17)12-21-19(24)16-11-14-4-1-2-5-15(14)25-16/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTIOLSXNCSPTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)

![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)

![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)

![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)

![trans-Octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2373063.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)